tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
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Overview
Description
The compound “tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate” is likely to be an organic compound containing a pyrrolidine ring, a 1,2,3-triazole ring, and a carbamate group. Pyrrolidine is a five-membered ring with one nitrogen atom, and 1,2,3-triazole is a five-membered ring with two nitrogen atoms and three carbon atoms. The carbamate group consists of an organic group (in this case, tert-butyl) attached to a carbonyl group (C=O) and an amino group (NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and 1,2,3-triazole rings, as well as the carbamate group. The spatial arrangement of these groups could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine and 1,2,3-triazole rings might undergo reactions at the nitrogen atoms, and the carbamate group could be hydrolyzed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its atoms and the nature of its functional groups .Scientific Research Applications
Applications in Organic Synthesis
This compound is exemplified in studies focusing on synthetic organic chemistry, where its derivatives serve as intermediates in the synthesis of complex molecules. For instance, its structural motif is found in research aimed at developing novel synthesis methods for pyrrolidines, which are crucial in pharmaceuticals and agrochemicals. A study by Chung et al. (2005) demonstrated the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, highlighting the compound's utility in constructing chiral centers with high yield and enantiomeric excess (Chung et al., 2005).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of the mentioned compound have been explored for their biological activities. An example includes the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, investigating their potential as cardiovascular agents. Sato et al. (1980) found that certain derivatives exhibited significant coronary vasodilating and antihypertensive activities, suggesting the compound's relevance in designing novel therapeutics (Sato et al., 1980).
Material Science and Catalysis
In the domain of material science and catalysis, the structural framework of "tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate" and its analogs find applications in the development of new materials and catalytic systems. For instance, Zong and Thummel (2005) described the use of Ru complexes for water oxidation, where derivatives of the mentioned compound could potentially serve as ligands to influence the catalytic efficiency and selectivity (Zong & Thummel, 2005).
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a pharmaceutical, further studies might focus on optimizing its properties, studying its mechanism of action, and testing its efficacy and safety .
Properties
IUPAC Name |
tert-butyl N-[(1-pyrrolidin-3-yltriazol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)14-6-9-8-17(16-15-9)10-4-5-13-7-10/h8,10,13H,4-7H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKIQFUSXMIMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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